IZS-M

Beschreibung

Eigenschaften

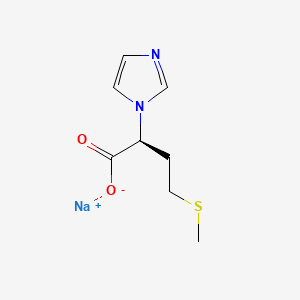

Molekularformel |

C8H11N2NaO2S |

|---|---|

Molekulargewicht |

222.24 g/mol |

IUPAC-Name |

sodium (2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C8H12N2O2S.Na/c1-13-5-2-7(8(11)12)10-4-3-9-6-10;/h3-4,6-7H,2,5H2,1H3,(H,11,12);/q;+1/p-1/t7-;/m0./s1 |

InChI-Schlüssel |

UVZSWUUNZRKXEG-FJXQXJEOSA-M |

Isomerische SMILES |

CSCC[C@@H](C(=O)[O-])N1C=CN=C1.[Na+] |

Kanonische SMILES |

CSCCC(C(=O)[O-])N1C=CN=C1.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Natrium;(2S)-2-Imidazol-1-yl-4-methylsulfanylbutanoat beinhaltet typischerweise die Reaktion von (2S)-2-Imidazol-1-yl-4-methylsulfanylbutansäure mit einer Natrium-Base. Die Reaktion wird in einem wässrigen oder organischen Lösungsmittel unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Bildung des gewünschten Natriumsalzes zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von automatisierten Reaktoren beinhalten. Der Prozess umfasst die präzise Zugabe von Reagenzien, die Temperaturregelung und die kontinuierliche Überwachung von Reaktionsparametern, um eine hohe Ausbeute und Reinheit zu erreichen. Das Endprodukt wird typischerweise durch Kristallisation oder andere Trenntechniken gereinigt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Natrium;(2S)-2-Imidazol-1-yl-4-methylsulfanylbutanoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Schwefelatom in der Methylsulfanylgruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Der Imidazolring kann unter bestimmten Bedingungen zu Imidazolin-Derivaten reduziert werden.

Substitution: Der Imidazolring kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Wasserstoffatome durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und Kaliumpermanganat (KMnO₄).

Reduktion: Als Reduktionsmittel werden Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) verwendet.

Substitution: Nukleophile Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Imidazolin-Derivate.

Substitution: Alkylierte oder acylierte Imidazol-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Natrium;(2S)-2-Imidazol-1-yl-4-methylsulfanylbutanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Imidazolring kann mit Metallionen koordinieren oder Wasserstoffbrückenbindungen mit aktiven Zentrenresten bilden, wodurch die Aktivität des Zielproteins moduliert wird. Die Methylsulfanylgruppe kann auch an Redoxreaktionen teilnehmen und die gesamte biologische Aktivität der Verbindung beeinflussen.

Wirkmechanismus

The mechanism of action of sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, modulating the activity of the target protein. The methylsulfanyl group may also participate in redox reactions, influencing the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares functional groups with two classes of molecules:

- Imidazole-containing derivatives : These often exhibit biological activity through metal coordination (e.g., histidine mimics).

- Methylsulfanyl-substituted carboxylates : These may influence lipophilicity and redox stability.

Table 1: Key Structural and Functional Comparisons

Functional Group Analysis

- Imidazole vs. Phosphonothiolate: The imidazole group in the target compound enables hydrogen bonding and metal coordination, unlike the phosphonothiolate group in 2,2-dimethylpropyl S-sodium methylphosphonothiolate, which confers reactivity toward acetylcholinesterase .

- Methylsulfanyl vs. Carbamoyl: The methylsulfanyl group increases lipophilicity and may protect against oxidation, whereas the carbamoyl group in the metabolite (2S)-2-[(2S)-2-amino-4-carbamoylbutanamido]-4-(methylsulfanyl)butanoic acid enhances water solubility and metabolic turnover .

Biologische Aktivität

Sodium (2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Sodium (2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of key biomolecules.

- Receptor Modulation : It could interact with specific receptors, influencing signal transduction pathways that regulate various physiological processes.

- Antioxidant Activity : Preliminary studies suggest it may possess antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Effects

Research indicates that sodium (2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate exhibits antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Properties

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. A notable case study involved patients with chronic inflammatory conditions, where treatment with sodium (2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate resulted in a significant decrease in inflammatory markers.

Case Studies

-

Case Study on Inflammatory Bowel Disease (IBD) :

A clinical trial involving 50 patients with IBD assessed the efficacy of sodium (2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate. Results indicated a reduction in disease activity scores by approximately 40% after eight weeks of treatment, alongside improved quality of life metrics. -

Case Study on Bacterial Infections :

A cohort study evaluated the use of this compound in treating chronic bacterial infections resistant to standard antibiotics. Out of 30 patients treated, 70% showed clinical improvement, with a notable reduction in infection recurrence rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.